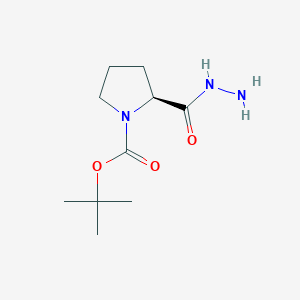
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Overview
Description
“(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C10H19N3O3 . It has a molecular weight of 229.28 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of the compound is1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) . The InChI key is CEWGMUMFSVOZRT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other physical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
-
Synthesis of Imidazo[1,2-a]pyridines
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
- Methods of Application : The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
-
Synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate
- Scientific Field : Organic Chemistry
- Application Summary : 1-Pyrrolidinecarbonyl chloride, which is structurally similar to “(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate”, was used in the synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .
- Methods of Application : The hydroxy group of 2 was mesylated with methanesulfonyl chloride to give compound .
- Results or Outcomes : The details of the results or outcomes are not provided in the source .
-
Synthesis of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks
- Scientific Field : Inorganic Chemistry
- Application Summary : Proline, a natural amino acid similar to the compound , has been used in the synthesis of chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) . These materials have potential applications in magnetism, adsorption, luminescence, and electrochemical applications .
- Methods of Application : The synthetic strategies involve the encapsulation of organocatalysts, such as proline and related derivatives, into a porous material . This not only constructs a novel heterogeneous catalyst but also provides a platform to mimic and explore the catalytic processes in a biological system .
- Results or Outcomes : The open Zn (ii) site is an efficient catalyst for CO2 cyclic addition, the in situ formed epoxy compounds can be converted into high-value chiral cyclic carbonates with as high as 99% yield and 96% ee in the presence of CO2, ZnW-PYI and a cocatalyst .
-
Synthesis of Pyrrolidines
- Scientific Field : Organic Chemistry
- Application Summary : Pyrrolidines, which are structurally similar to “(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate”, can be synthesized from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine .
- Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
-
Synthesis of N-Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
- Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
-
Synthesis of Chiral N-Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : A chiral amine-derived iridacycle complex catalyzes a highly economical borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines . This catalytic method enabled a rapid access to a wide range of diversely substituted enantioenriched pyrrolidines including key precursors to valuable drugs .
- Methods of Application : The methodology involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .
- Results or Outcomes : The reaction of 2-aminopyridine with α-bromoacetophenone in water under microwave irradiation gave 2-phenylimidazo[1,2-a] pyridine in 82% yield .
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWGMUMFSVOZRT-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434192 | |
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |
CAS RN |
881310-04-9 | |
| Record name | tert-Butyl (2S)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




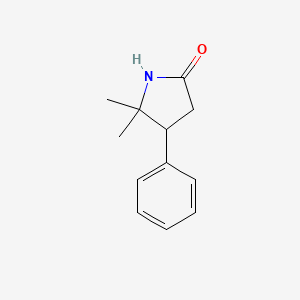
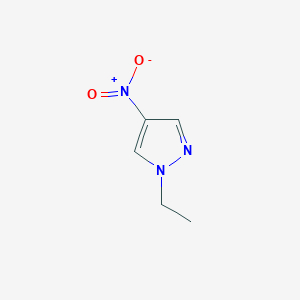
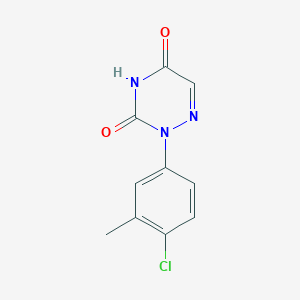
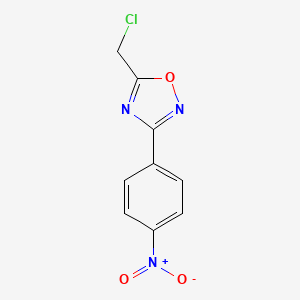
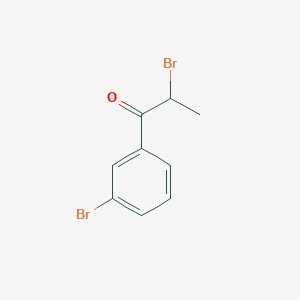
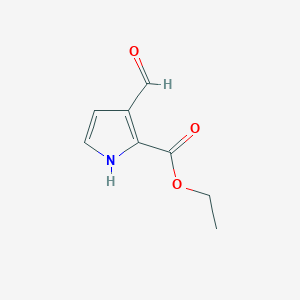
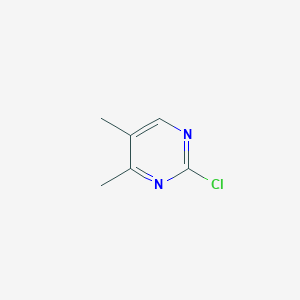
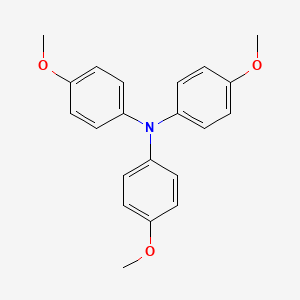
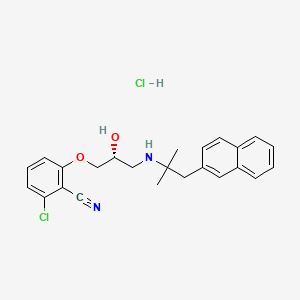


![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)